alpha-Furil dioxime (beta- u- gamma form free); 97%

Übersicht

Beschreibung

Wirkmechanismus

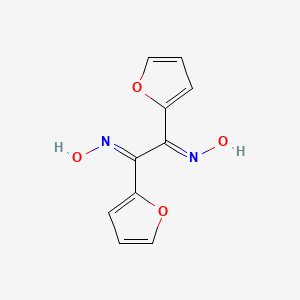

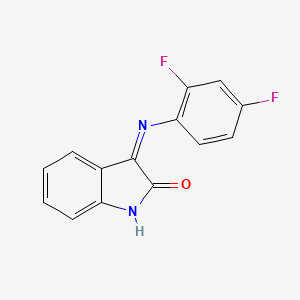

Alpha-Furil Dioxime, also known as Di-2-furylglyoxime or alpha-Furil dioxime (beta- u- gamma form free), is a compound with a molecular formula of C10H8N2O4 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

Alpha-Furil Dioxime primarily targets transition metal ions, particularly nickel, copper, and iron . These metal ions play crucial roles in various biological processes, including respiration, biosynthesis, and metabolism .

Mode of Action

Alpha-Furil Dioxime interacts with its targets through chelate bonding. The compound has a pair of nitrogen atoms with lone pairs that can form a chelate bond with nickel . This interaction results in changes in the color of the sensor, which can be used for the detection of nickel .

Biochemical Pathways

For instance, nickel is involved in various biological processes, and any changes in its levels can have downstream effects .

Pharmacokinetics

Its molecular weight of 22018 and its structure may influence its bioavailability.

Result of Action

The molecular and cellular effects of Alpha-Furil Dioxime’s action primarily involve the detection of nickel. The compound’s interaction with nickel results in a color change, which can be used for the colorimetric determination of nickel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alpha-Furil Dioxime. For instance, the pH, ligand concentration, accumulation potential, accumulation time, scan rate, pulse height, and square wave frequency can affect the compound’s ability to detect nickel .

Biochemische Analyse

Biochemical Properties

Alpha-Furil Dioxime has been shown to interact with certain metal ions, such as nickel(II) ions . The compound forms a chelate bond with nickel due to the presence of a pair of nitrogen atoms with lone pairs . This interaction is crucial in the colorimetric detection of nickel ions .

Cellular Effects

Excessive amounts of nickel can lead to adverse effects such as asthma, dermatitis, pneumonia, and cancer .

Molecular Mechanism

The molecular mechanism of Alpha-Furil Dioxime primarily involves its interaction with metal ions. The compound has a pair of nitrogen atoms with lone pairs that can form a chelate bond with nickel . This interaction is key to its role in the colorimetric detection of nickel ions .

Temporal Effects in Laboratory Settings

Alpha-Furil Dioxime has been used in the development of a colorimetric sensor for nickel(II) ions . The sensor was developed using a sol-gel matrix with a solid supporting filter paper medium, with Alpha-Furil Dioxime as the reagent . The sensor showed a linear range of 0.10 to 2.8 ppm with an R2 of 0.9964 .

Vorbereitungsmethoden

Alpha-Furil dioxime is typically synthesized through the reaction of furfural hydrazone with a dicarboxylic anhydride in an appropriate solvent . The reaction conditions can be optimized based on specific literature references. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Analyse Chemischer Reaktionen

Alpha-Furil dioxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include organic solvents like acetone, DMSO, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Alpha-Furil dioxime has several scientific research applications, including:

Biology: The compound is used in various biochemical assays and studies due to its ability to form stable complexes with metal ions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in analytical chemistry as a reagent for detecting and quantifying metal ions.

Vergleich Mit ähnlichen Verbindungen

Alpha-Furil dioxime can be compared with other similar compounds such as:

- Bis(2-furyl)glyoxime

- 2,2’-Furil dioxime

- Gamma-Furil dioxime

These compounds share similar structures and properties but may differ in their specific applications and reactivity . Alpha-Furil dioxime is unique due to its high purity and specific form (beta- u- gamma form free), which enhances its effectiveness in various applications .

Eigenschaften

IUPAC Name |

(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOZTFPIXJBLPK-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Furildioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-27-0 | |

| Record name | Furildioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-furylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILDIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q5H47445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)

![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-5-methoxy-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B6300382.png)

![(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6300386.png)

![6-[(4-Bromo-2,6-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B6300435.png)